molecular formula C17H14FN3O4S2 B2832146 2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 1002483-81-9

2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

Katalognummer B2832146
CAS-Nummer: 1002483-81-9
Molekulargewicht: 407.43
InChI-Schlüssel: SBIYGPLOWGIBKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as Compound X, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development.

Wissenschaftliche Forschungsanwendungen

COX-2 Inhibition and Pain Management

One study delved into the selective inhibition of cyclooxygenase-2 (COX-2) by synthesizing a series of benzenesulfonamide derivatives. These compounds, including ones with fluorine atoms, have demonstrated potent, selective inhibition of COX-2 over COX-1, leading to the identification of candidates for the treatment of conditions like rheumatoid arthritis and acute pain without the side effects associated with COX-1 inhibition (Hashimoto et al., 2002).

Synthetic Applications and N-Demethylation

Another study highlighted the use of N-fluorobenzenesulfonimide as an effective oxidant in the copper-catalyzed N-demethylation of amides. This process is significant for its potential applications in the synthesis of various organic compounds and pharmaceuticals, demonstrating the versatility of sulfonamide compounds in organic synthesis (Yi et al., 2020).

Antimicrobial and Antifungal Activities

Sulfonamide hybrids have been synthesized and evaluated for their biological potential, including enzyme inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as antioxidant properties. These compounds have shown significant enzyme inhibition, suggesting their potential in treating diseases where these enzymes are implicated, such as Alzheimer's disease (Kausar et al., 2019).

Carbonic Anhydrase Inhibition

Several studies focused on sulfonamide derivatives as inhibitors of carbonic anhydrase (CA), a crucial enzyme in many physiological processes. These compounds have been tested against various CA isoforms, showing significant inhibitory activity. The research highlights the potential use of these inhibitors in managing conditions like glaucoma, edema, and certain cancers, where CA isoforms play a key role (Gul et al., 2016).

Photophysical Properties

The photophysical properties of sulfonamide derivatives have also been investigated, focusing on their fluorescence characteristics. This research is relevant for developing fluorescent probes and materials with potential applications in sensing, imaging, and photodynamic therapy (Bozkurt et al., 2016).

Wirkmechanismus

Mode of Action

. This could potentially alter the properties of these molecules, affecting their interactions with other molecules or their roles in biological processes.

Biochemical Pathways

. The introduction of a fluorine atom into organic molecules could potentially affect a variety of biochemical pathways, depending on the specific molecules targeted.

Pharmacokinetics

. These properties would have a significant impact on the compound’s bioavailability and overall pharmacokinetics.

Result of Action

. The introduction of a fluorine atom into organic molecules could potentially alter their properties and functions, leading to various molecular and cellular effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Eigenschaften

IUPAC Name

2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-10-9-15(19-20-17)12-5-4-6-13(11-12)21-27(24,25)16-8-3-2-7-14(16)18/h2-11,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIYGPLOWGIBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.